molecular formula C22H30N4O2 B4062045 (1,5-Dimethylpyrazol-3-yl)-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone

(1,5-Dimethylpyrazol-3-yl)-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone

Cat. No.: B4062045
M. Wt: 382.5 g/mol
InChI Key: KQZCRFFOXNXROP-UHFFFAOYSA-N
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Description

(1,5-Dimethylpyrazol-3-yl)-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]methanone is a complex organic compound with a unique structure that combines a pyrazole ring with a spirocyclic system

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-17-12-20(23-24(17)2)21(27)26-11-9-22(16-26)8-5-10-25(15-22)14-18-6-4-7-19(13-18)28-3/h4,6-7,12-13H,5,8-11,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZCRFFOXNXROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Dimethylpyrazol-3-yl)-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a diketone. Subsequent steps involve the introduction of the spirocyclic system and the methoxyphenylmethyl group through various substitution and coupling reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1,5-Dimethylpyrazol-3-yl)-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,5-Dimethylpyrazol-3-yl)-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Medicine

In medicine, (1,5-Dimethylpyrazol-3-yl)-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone is explored for its pharmacological properties. Studies focus on its efficacy, safety, and mechanism of action in treating specific medical conditions. Its potential as a drug candidate is evaluated through preclinical and clinical trials.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers. Researchers explore its potential to enhance the performance and durability of industrial products.

Mechanism of Action

The mechanism of action of (1,5-Dimethylpyrazol-3-yl)-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its therapeutic potential and optimize its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,5-Dimethylpyrazol-3-yl)-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone stands out due to its unique spirocyclic structure and the combination of functional groups. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications. Its potential in medicinal chemistry and materials science further highlights its significance compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,5-Dimethylpyrazol-3-yl)-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone
Reactant of Route 2
Reactant of Route 2
(1,5-Dimethylpyrazol-3-yl)-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone

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